molecular formula C23H19N3O6 B423291 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

Cat. No.: B423291
M. Wt: 433.4g/mol
InChI Key: XSKVKQDNZHYPIW-ZVHZXABRSA-N
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Description

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrobenzoyl group, a carbohydrazonoyl linkage, and a methoxyphenyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-nitrobenzoyl hydrazide, which is then reacted with 2-methoxybenzaldehyde to form the carbohydrazonoyl intermediate. This intermediate is subsequently esterified with 4-methylbenzoic acid under specific reaction conditions, such as the presence of a dehydrating agent and a catalyst, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the carbohydrazonoyl linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
  • 2-(1-Naphthoxy)ethyl N-(4-methyl-2-nitrophenyl)carbamate
  • 5-Bromo-2-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Uniqueness

The presence of both nitro and methoxy groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H19N3O6/c1-15-6-9-17(10-7-15)23(28)32-21-12-16(8-11-20(21)31-2)14-24-25-22(27)18-4-3-5-19(13-18)26(29)30/h3-14H,1-2H3,(H,25,27)/b24-14+

InChI Key

XSKVKQDNZHYPIW-ZVHZXABRSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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